molecular formula C10H15NO3S B1139962 (1S)-(+)-(10-Camphorsulfonyl)oxaziridine CAS No. 104322-63-6

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine

Cat. No.: B1139962
CAS No.: 104322-63-6
M. Wt: 229.30 g/mol
InChI Key: GBBJBUGPGFNISJ-UPACWWRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO3S and its molecular weight is 229.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Derivatives

    (1S)-(+)-(10-Camphorsulfonyl)oxaziridine is used in the synthesis of optically active derivatives from camphorsulfonic acid. This process demonstrates the relationship between absolute configuration and optical rotation, with applications in practical organic laboratory experiments (Cermak & Wiemer, 1999).

  • Asymmetric Synthesis

    This compound plays a role in the asymmetric synthesis of proton pump inhibitors. It activates prochiral sulfide, enhancing reactivity and enantioselectivity (Mahale et al., 2010).

  • Antifungal Synthesis

    It is used for preparing key intermediates in the synthesis of azole antifungals, demonstrating excellent enantiomeric excess and high chemical yield (Gala et al., 1996).

  • Chiral Synthesis

    The compound is involved in the chiral synthesis of various compounds, such as α-hydroxy phosphonates, through enantioselective hydroxylation (Pogatchnik & Wiemer, 1997).

  • Enantiomeric Separation

    It is used in the enantiomeric separation of its isomers by normal-phase high-performance liquid chromatography, important in the quantitative determination of isomers in bulk drugs (Jadhav & Pathare, 2015).

  • Oxidizing Agent

    It acts as a chiral oxidizing agent in various reactions, for instance, in the sulfoxidation of bis(ethylenedithio)-tetrathiafulvalene to chiral sulfoxides (Chas et al., 2008).

  • Organic Synthesis

    The compound finds extensive use in organic synthesis, particularly in stereo- and regioselective oxidation of nucleophiles and in cycloaddition reactions (Davis, 2018).

Mechanism of Action

Target of Action

It’s known that oxaziridines, in general, are electrophilic three-membered heterocycles containing oxygen, nitrogen, and carbon atoms . They exhibit unusually high and tunable reactivities and have received considerable attention from chemists .

Mode of Action

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine, like other oxaziridines, is known to be a powerful oxygen- and nitrogen-transfer agent for a broad array of nucleophiles . The reactive site of the nucleophilic attack on the oxaziridine heterocyclic ring is attributed to the electronic nature and size of the substituent on the 2-nitrogen atom .

Biochemical Pathways

Oxaziridines have been used in various chemical reactions, including oxidation, amination, cycloaddition, and deracemization . These reactions can affect various biochemical pathways depending on the context of their use.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored at 2-8°c .

Result of Action

The result of the action of this compound depends on the context of its use. For instance, it can be used to convert prochiral ketone enolates into optically active α-hydroxy ketones via enantioselective asymmetric oxidation . It can also be used in the synthesis of thymidine oligonucleotides connected through pyrophosphates .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . Other factors, such as the presence of other chemicals and the pH of the environment, may also influence its action and efficacy.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-(+)-(10-Camphorsulfonyl)oxaziridine involves the oxidation of camphorsulfonic acid with oxone to form the corresponding sulfonic acid ester, which is then reacted with N-chlorosuccinimide to form the oxaziridine.", "Starting Materials": [ "Camphorsulfonic acid", "Oxone", "N-chlorosuccinimide" ], "Reaction": [ "Camphorsulfonic acid is oxidized with oxone to form the corresponding sulfonic acid ester.", "The sulfonic acid ester is then reacted with N-chlorosuccinimide to form the oxaziridine.", "(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is obtained as the final product." ] }

CAS No.

104322-63-6

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

(1S,6S)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide

InChI

InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7?,9-,10-,11?/m0/s1

InChI Key

GBBJBUGPGFNISJ-UPACWWRESA-N

Isomeric SMILES

CC1(C2CC[C@]13CS(=O)(=O)N4[C@@]3(C2)O4)C

SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C

Synonyms

(4aS,7R,8aS)-Tetrahydro-9,9-dimethyl-4H-4a,7-methanooxazirino[3,2-i][2,1]benzisothiazole 3,3-Dioxide; 

Origin of Product

United States
Customer
Q & A

Q1: What is the role of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine in synthesizing phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides?

A1: this compound acts as an oxidizing agent in this specific synthesis process []. After the coupling of novel esterified acetic acid phosphinodiamidites to form phosphonoacetic acid modified internucleotide linkages, this compound is used to oxidize the phosphinoamidite moiety. This oxidation, alongside the alternative reagent 3H-1,2-benzodithiol-3-one-1,1-dioxide, allows for the creation of the desired phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides with high coupling efficiency [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.